2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
CAS No.: 96681-84-4
Cat. No.: VC21074997
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96681-84-4 |
---|---|
Molecular Formula | C9H14N2O2 |
Molecular Weight | 182.22 g/mol |
IUPAC Name | 2-[5-(2-hydroxyethyl)-6-methylpyrazin-2-yl]ethanol |
Standard InChI | InChI=1S/C9H14N2O2/c1-7-9(3-5-13)10-6-8(11-7)2-4-12/h6,12-13H,2-5H2,1H3 |
Standard InChI Key | YYASYPOIIGDZPS-UHFFFAOYSA-N |
SMILES | CC1=NC(=CN=C1CCO)CCO |
Canonical SMILES | CC1=NC(=CN=C1CCO)CCO |
Introduction
Physical and Chemical Properties
2,2'-(3-Methylpyrazine-2,5-diyl)diethanol demonstrates several distinctive physicochemical properties that influence its behavior in various chemical environments. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
Structural Characteristics
Chemical Structure
The compound's structure consists of a pyrazine core with a methyl substituent at position 3 and two hydroxyethyl groups at positions 2 and 5. The structural representation is shown in Figure 1 (note: figure would be included in an actual publication). The pyrazine ring provides a rigid, planar framework, while the hydroxyethyl groups introduce flexibility and polarity to the molecule .
Molecular Identifiers
Several standardized molecular identifiers are used to uniquely characterize 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, as presented in Table 2.
Table 2: Molecular Identifiers for 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs, including:
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3-Methyl-2,5-bis-(2-hydroxyethyl)pyrazine
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2,2'-(3-METHYLPYRAZINE-2,5-DIYL)DIETHANOL
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2-[5-(2-hydroxyethyl)-6-methylpyrazin-2-yl]ethan-1-ol
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3-Methyl-2,5-pyrazinediethanol
Applications and Significance
Pharmaceutical Relevance
The primary significance of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol lies in its relationship to clavulanic acid, a clinically important β-lactamase inhibitor. It is identified as a degradation product of clavulanic acid, which is commonly combined with antibiotics like amoxicillin to overcome bacterial resistance mechanisms .
Understanding the formation and properties of this degradation product is crucial for pharmaceutical quality control, stability studies, and formulation development of clavulanic acid-containing medications. The compound is referenced in several scientific publications related to antimicrobial agents and β-lactamase inhibitors .
Analytical Standard
2,2'-(3-Methylpyrazine-2,5-diyl)diethanol is commercially available as an analytical standard, particularly for pharmaceutical analysis. It is listed as "Clavulanic Acid Impurity 5" in some catalogs, indicating its importance in quality control processes for clavulanic acid formulations .
Several scientific publications have referenced 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol or its parent compound, clavulanic acid, in research contexts:
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Reading, C. and Cole, M. published findings in Antimicrobial Agents and Chemotherapy (1977) related to clavulanic acid, which has implications for understanding its degradation products .
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Ball, A.P., et al. presented research in The Lancet (1980) on clinical aspects of clavulanic acid .
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Brogden, R.N., et al. reviewed drug properties in the journal Drugs (1981) .
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Haginaka, J. et al. reported analytical methods in Chemical and Pharmaceutical Bulletin (1985) that may be relevant to the detection and quantification of this compound .
These publications collectively establish the scientific foundation for understanding the significance of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol in pharmaceutical research.
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